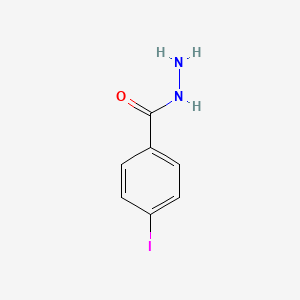

4-Iodobenzohydrazide

説明

Overview of Hydrazides as Key Organic Intermediates in Pharmaceutical and Materials Science Research

Hydrazides are a class of organic compounds characterized by the presence of a hydrazine (B178648) group (-CONHNH2) attached to a carbonyl group. ontosight.aiontosight.ai This functional group imparts a unique reactivity and structural motif, making hydrazides valuable intermediates in the synthesis of a wide array of more complex molecules. ontosight.airjptonline.org In pharmaceutical research, the hydrazide moiety is a key component in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. ontosight.airjptonline.orgmdpi.comontosight.aimaterialsciencejournal.orgrjptonline.org Their ability to form stable complexes with metal ions and to participate in various chemical reactions allows for the construction of diverse molecular architectures. researchgate.net

In the realm of materials science, hydrazides serve as crucial building blocks for the synthesis of polymers and other advanced materials. ontosight.ai Their capacity to form strong hydrogen bonds and engage in cross-linking reactions makes them suitable for creating robust and functional materials. ontosight.ai

Significance of Halogenated Aromatic Compounds in Synthetic Chemistry and Biological Activity Modulation

Halogenated aromatic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to an aromatic ring, are of paramount importance in modern organic synthesis. ub.eduresearchgate.netnumberanalytics.com The introduction of a halogen atom can dramatically alter the electronic and steric properties of an aromatic molecule, thereby influencing its reactivity and biological activity. numberanalytics.com

In synthetic chemistry, aryl halides are indispensable precursors for a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the construction of complex organic molecules. ub.edu The Sandmeyer reaction, for instance, provides a classic and versatile method for introducing halogens onto an aromatic ring via diazonium salts. tutorchase.com The reactivity of the aryl halide is dependent on the nature of the halogen, with iodo derivatives being particularly reactive and often favored for cross-coupling applications. ub.edu

From a medicinal chemistry perspective, the incorporation of halogens is a widely employed strategy to modulate the pharmacological profile of a drug candidate. Halogenation can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.netnumberanalytics.com

Contextualization of 4-Iodobenzohydrazide within the Broader Field of Halogenated Benzohydrazides

This compound belongs to the family of halogenated benzohydrazides, which are benzoic acid hydrazides substituted with one or more halogen atoms on the benzene (B151609) ring. This particular compound incorporates both the versatile hydrazide functional group and a strategically placed iodine atom at the para position of the benzene ring.

The presence of the iodo-substituent makes this compound a valuable building block in synthetic chemistry, particularly for the synthesis of more complex molecules through reactions that leverage the reactivity of the carbon-iodine bond. Furthermore, the combination of the hydrazide moiety and the halogen atom can give rise to interesting biological properties. Research has shown that various halogenated benzohydrazide (B10538) derivatives exhibit significant biological activities, including antimicrobial and anticancer effects. frontiersin.orgnih.gov For instance, derivatives of 2-hydroxy-4-iodobenzohydrazide (B13451716) have demonstrated potent bactericidal effects. mdpi.com

The study of this compound and its derivatives provides a platform to investigate the synergistic effects of the hydrazide group and halogen substitution on both chemical reactivity and biological function.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7IN2O | nih.govnih.gov |

| Molecular Weight | 262.05 g/mol | nih.govnih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 39115-95-2 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2/c | researchgate.net |

Detailed Research Findings on this compound

Synthesis and Structural Characterization

The synthesis of this compound is typically achieved through the reaction of the corresponding methyl ester of 4-iodobenzoic acid with hydrazine hydrate (B1144303) in an alcohol solvent, such as ethanol (B145695), under reflux conditions. mdpi.com The resulting solid product can then be purified by recrystallization. mdpi.com

The crystal structure of this compound has been determined using single-crystal X-ray diffraction. nih.govresearchgate.net The molecule is not planar, with the hydrazide group being inclined at an angle of 13.3 (3)° with respect to the benzene ring. nih.govresearchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds involving the nitrogen and oxygen atoms of the hydrazide group, leading to the formation of six- and ten-membered rings. nih.govresearchgate.net

Biological and Pharmacological Investigations

While this compound itself has been reported to be inactive as an α-glucosidase and urease inhibitor, its derivatives and metal complexes have shown significant biological potential. nih.govresearchgate.net For example, an oxovanadium(IV) complex of this compound was found to be a potent inhibitor of both α-glucosidase and urease. nih.govresearchgate.net

Furthermore, acylhydrazone derivatives of 4-iodobenzoic acid have been synthesized and evaluated for their antimicrobial and anticancer activities. mdpi.com These studies have revealed that the biological activity is influenced by the nature of the substituents on the phenyl ring of the hydrazone moiety. mdpi.com Some of these derivatives have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with activities comparable or even superior to commercially available antibacterial agents. mdpi.com

Derivatives of iodobenzohydrazides have also been investigated for their antiviral properties. For instance, certain iodobenzoyldiazenido-functionalized polyoxometalates, derived from iodobenzohydrazides, have demonstrated potent inhibitory activity against coxsackievirus B3 with low cytotoxicity. frontiersin.orgfrontiersin.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-iodobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFGHUJYTXEOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308403 | |

| Record name | 4-iodobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39115-95-2 | |

| Record name | Benzoic acid, 4-iodo-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39115-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 203430 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039115952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39115-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39115-95-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodobenzohydrazide and Its Derivatives

Established Synthetic Routes to 4-Iodobenzohydrazide

The synthesis of this compound primarily relies on well-established chemical transformations starting from 4-iodobenzoic acid or its esters. These methods are widely adopted due to their reliability and efficiency.

A common and efficient two-step method for preparing this compound involves the initial conversion of 4-iodobenzoic acid into its corresponding ester, typically a methyl or ethyl ester. nih.govwikipedia.orgnih.govekb.eg This esterification is a standard Fischer esterification, often catalyzed by a strong acid like sulfuric acid. nih.govpreprints.org The resulting ester is then subjected to hydrazinolysis, where it reacts with hydrazine (B178648) hydrate (B1144303) to yield the final hydrazide product. nih.govnih.govekb.eg

The reaction of methyl 4-iodobenzoate (B1621894) with hydrazine hydrate is a widely used method for the synthesis of this compound. mdpi.comresearchgate.netrsc.org The process typically involves refluxing the methyl ester with an excess of hydrazine hydrate in an alcoholic solvent, such as ethanol (B145695). mdpi.comiucr.org The reaction proceeds for several hours, after which the product precipitates upon cooling and can be collected by filtration. mdpi.com Yields for this reaction are generally good, often reported in the range of 67–72%. researchgate.net One specific procedure involves dissolving methyl 4-iodobenzoate in ethanol, adding hydrazine hydrate, and refluxing the mixture for 3 hours to obtain the desired product. mdpi.com Another similar protocol using ethyl 4-iodobenzoate and refluxing for 5 hours reported a yield of 84%. iucr.org

Table 1: Reaction Conditions for the Synthesis of this compound

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 4-iodobenzoate | Hydrazine hydrate | Ethanol | 3 hours | 67-72% | mdpi.com, researchgate.net |

Derivatives of this compound, specifically 2-hydroxy-5-iodobenzohydrazide, can be synthesized from salicylic (B10762653) acid through a multistep process. researchgate.netnih.govresearchgate.net This pathway begins with the iodination of salicylic acid to produce 5-iodosalicylic acid. preprints.org The 5-iodosalicylic acid is then esterified, for example, by refluxing with ethanol and sulfuric acid to yield the corresponding ethyl ester. preprints.org In the final step, this ester is treated with hydrazine hydrate in ethanol under reflux conditions to produce 2-hydroxy-5-iodobenzohydrazide. preprints.orgnih.gov

While the esterification-hydrazinolysis route is prevalent, other methods for synthesizing benzohydrazides exist. One alternative involves the direct reaction of the carboxylic acid (e.g., 3-chloro-5-iodobenzoic acid) with hydrazine hydrate, often under reflux conditions in a solvent like ethanol. vulcanchem.com Another potential approach is the halogenation of a pre-formed benzohydrazide (B10538) using an iodinating agent to introduce the iodine atom onto the aromatic ring. vulcanchem.com

Multistep Synthesis from Salicylic Acid Derivatives

Synthesis of Novel this compound Derivatives

The hydrazide functional group in this compound serves as a versatile handle for synthesizing a wide array of derivatives, most notably acylhydrazones.

Acylhydrazones, which contain the characteristic –CO–NH–N=CH– moiety, are readily synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. nih.govmdpi.com In the context of this compound, it is reacted with various aliphatic or aromatic aldehydes and ketones to produce a diverse library of N'-substituted derivatives. mdpi.comresearchgate.netnih.gov The reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a solvent like methanol (B129727) or ethanol, often with a catalytic amount of acid. mdpi.comnih.gov These reactions are generally efficient, with yields varying depending on the specific aldehyde or ketone used. researchgate.net For example, the condensation of this compound with substituted aromatic aldehydes has been reported with yields ranging from 51% to over 90%. mdpi.comresearchgate.net This type of reaction, especially when involving an aromatic aldehyde, is sometimes referred to as a Claisen-Schmidt condensation. lumenlearning.com

The resulting acylhydrazone derivatives have been synthesized from a wide range of carbonyl compounds, including substituted benzaldehydes, hydroxy-substituted aldehydes, and various acetophenones. mdpi.comresearchgate.netnih.govresearchgate.net

Table 2: Examples of Acylhydrazone Derivatives from this compound and Related Hydrazides

| Hydrazide | Carbonyl Compound | Resulting Acylhydrazone | Reference |

|---|---|---|---|

| This compound | 2-Hydroxybenzaldehyde | N'-[(2-hydroxyphenyl)methylidene]-4-iodobenzohydrazide | mdpi.com |

| This compound | 3,5-Dichloro-2-hydroxybenzaldehyde | N'-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-4-iodobenzohydrazide | mdpi.com, researchgate.net |

| This compound | 2,5-Dihydroxybenzaldehyde | N'-[(2,5-dihydroxyphenyl)methylidene]-4-iodobenzohydrazide | researchgate.net |

| 2-Hydroxy-5-iodobenzohydrazide | 4-Bromoacetophenone | (E)-N'-[1-(4-bromophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide | nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Iodobenzoic acid |

| Methyl 4-iodobenzoate |

| Hydrazine hydrate |

| Ethyl 4-iodobenzoate |

| Salicylic acid |

| 2-Hydroxy-5-iodobenzohydrazide |

| 5-Iodosalicylic acid |

| 3-Chloro-5-iodobenzoic acid |

| Acylhydrazone |

| 2-Hydroxybenzaldehyde |

| N'-[(2-hydroxyphenyl)methylidene]-4-iodobenzohydrazide |

| 3,5-Dichloro-2-hydroxybenzaldehyde |

| N'-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-4-iodobenzohydrazide |

| 2,5-Dihydroxybenzaldehyde |

| N'-[(2,5-dihydroxyphenyl)methylidene]-4-iodobenzohydrazide |

| 4-Bromoacetophenone |

| (E)-N'-[1-(4-bromophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide |

| 4-Aminoacetophenone |

| (E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide |

| Sulfuric acid |

| Ethanol |

Condensation Reactions with Aldehydes and Ketones to Form Acylhydrazones/Hydrazone-Hydrazides

Solvent-based Condensation Reactions

A primary and conventional method for synthesizing this compound involves the reaction of methyl 4-iodobenzoate with hydrazine hydrate. mdpi.comnih.gov This reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol. mdpi.comnih.gov The resulting this compound can then be further reacted with various aldehydes or ketones through condensation reactions to produce a wide array of acylhydrazone derivatives. mdpi.com

The general two-step process is as follows:

Hydrazinolysis: Methyl 4-iodobenzoate is heated with hydrazine hydrate in ethanol to yield this compound. mdpi.comnih.gov

Condensation: The synthesized this compound is then condensed with an appropriate aldehyde or ketone, often in boiling methanol or ethanol, to form the desired acylhydrazone. mdpi.comnih.gov In some cases, a catalytic amount of acid, like sulfuric acid or glacial acetic acid, is used to facilitate the condensation, particularly with ketones. nih.govmdpi.com

The yields of these solvent-based condensation reactions can vary significantly depending on the specific aldehyde or ketone used. For instance, the synthesis of N-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide reported a high yield of 91%, while the yield for N-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-iodobenzohydrazide was considerably lower at 51%. mdpi.com The synthesis of this compound itself from its methyl ester has been achieved with a yield of 72%. mdpi.com

Mechanochemical Solvent-Free Synthesis of Acylhydrazones

In an effort to develop more environmentally friendly synthetic routes, mechanochemical methods have been explored for the synthesis of acylhydrazones from this compound. These solvent-free techniques, such as neat grinding (NG) and liquid-assisted grinding (LAG), offer a green alternative to traditional solvent-based methods. mdpi.comrsc.org

Mechanochemical synthesis involves the grinding of solid reactants in a ball mill, which provides the necessary energy to initiate and complete the reaction without the need for a bulk solvent. chemistryviews.orgrsc.org In the context of acylhydrazone synthesis, this compound is ground with a selected aldehyde. mdpi.com The LAG technique, which involves the addition of a small amount of liquid, has been shown to be particularly effective. For example, the synthesis of certain acylhydrazones using LAG with ethanol showed complete conversion of the substrates after just 30 minutes of milling. mdpi.com

Research has demonstrated that for some acylhydrazones, the same crystalline form can be obtained through both LAG and conventional solution-based synthesis. mdpi.com This indicates that mechanochemistry is a viable and efficient method for producing these compounds, often with the added benefits of shorter reaction times and the elimination of solvent waste. rsc.orgchemistryviews.org

Deep Eutectic Solvents as Catalysts and Solvents in Hydrazide Synthesis

Deep eutectic solvents (DESs) have emerged as green and effective media for various organic syntheses, including the preparation of hydrazide derivatives. mdpi.comnih.govmagtech.com.cn DESs are mixtures of a hydrogen bond donor and a halide salt, which form a eutectic with a melting point much lower than the individual components. nih.gov They are attractive for their low cost, low volatility, thermal stability, and biodegradability. magtech.com.cn

In the synthesis of hydrazones, DESs can function as both the solvent and the catalyst. mdpi.comnih.gov For instance, a DES composed of choline (B1196258) chloride and malonic acid (1:1) has been successfully used for the synthesis of coumarinyl Schiff bases from a hydrazide and an aldehyde, yielding products in high yields (65–75%) without the need for further purification. mdpi.com Similarly, a DES of choline chloride and oxalic acid has been employed in the synthesis of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazide compounds. nih.gov This method offers a wide substrate scope and the potential for large-scale production. nih.gov The DES can often be recovered and reused multiple times without a significant loss of activity, further enhancing the sustainability of the process. nih.gov

Functionalization Strategies and Ligand Design for Enhanced Properties

The functionalization of this compound and its derivatives is a key strategy for modulating their chemical and physical properties, which in turn can enhance their performance in various applications. mdpi.comnih.govmdpi.com The core structure of this compound offers multiple sites for modification, allowing for the design of ligands with tailored characteristics.

One common approach involves the condensation of the hydrazide group with different aldehydes and ketones to create a diverse library of acylhydrazones. mdpi.com The substituents on the aldehyde or ketone can be varied to introduce different functional groups, thereby altering properties such as solubility, electronic effects, and steric hindrance.

Another strategy is the modification of the phenyl ring of the this compound moiety. The iodine atom itself serves as a functional handle for further reactions, such as cross-coupling reactions, which can introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.com For example, N,N'-diacylhydrazine derivatives have been synthesized where the this compound is coupled with other molecular fragments to create compounds with specific biological activities. mdpi.com

The design of ligands often focuses on creating molecules that can effectively bind to specific biological targets. This can involve incorporating groups that can form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target. mdpi.com The functionalization process is guided by the desired application, whether it be for developing new therapeutic agents or materials with specific optical or electronic properties. nih.govnih.gov

Copper-Catalyzed Domino Reactions Involving this compound

Copper-catalyzed domino reactions represent an efficient and powerful tool for the synthesis of complex heterocyclic structures from relatively simple starting materials like this compound. thieme-connect.comorganic-chemistry.orgsioc-journal.cn These reactions, also known as cascade reactions, involve multiple bond-forming events that occur in a single pot without the isolation of intermediates, leading to increased efficiency and atom economy. sioc-journal.cn

One notable example is the synthesis of benzo[e] mdpi.comnih.govbioone.orgtriazine derivatives through a copper-catalyzed domino reaction of 2-haloanilines with hydrazides, including this compound. thieme-connect.com In this process, a copper catalyst facilitates a sequence of reactions, likely involving C-N bond formation, that ultimately leads to the desired heterocyclic product. thieme-connect.com The choice of copper catalyst, base, and solvent are critical for optimizing the reaction yield. thieme-connect.com It has been observed that the reaction of 2-iodobenzohydrazide (B1297923) can result in lower yields, possibly due to steric hindrance. thieme-connect.com

Copper catalysis is also employed in other types of domino reactions, such as those for the synthesis of quinolines and quinazolinones. rsc.orgrsc.org These reactions often proceed through mechanisms that can include Ullmann-type couplings, Michael additions, and retro-Mannich reactions. rsc.org The versatility of copper catalysis allows for the construction of a wide range of nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry. organic-chemistry.org

Late-Stage Halogenation and Derivatization Approaches

Late-stage halogenation is a valuable strategy in medicinal chemistry and drug discovery for modifying the properties of bioactive compounds. nih.govnih.gov Introducing halogen atoms, such as chlorine, bromine, or iodine, into a molecule at a late stage of the synthesis can significantly alter its pharmacokinetic and pharmacodynamic profile. nih.govnih.gov

While this compound already contains an iodine atom, further halogenation or derivatization at other positions can be explored to fine-tune its properties. General methods for late-stage halogenation often employ reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). nih.govsigmaaldrich.com These reactions can be catalyzed by various systems, including palladium complexes or even simple catalysts like dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net

The iodine atom in this compound can also serve as a point for derivatization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. chemistryviews.org These reactions allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, providing access to a diverse array of derivatives. This late-stage functionalization is a powerful tool for creating libraries of compounds for screening and for optimizing the properties of a lead compound.

Yield Optimization and Process Efficiency in this compound Synthesis

In the conventional synthesis of this compound from methyl 4-iodobenzoate and hydrazine hydrate, the reaction is typically driven to completion by heating. mdpi.comnih.gov The yield of this step has been reported to be around 72%. mdpi.com For the subsequent condensation reactions to form acylhydrazones, the choice of solvent, catalyst, and reaction time can all impact the yield. mdpi.comnih.gov For example, using boiling methanol or ethanol as a solvent and sometimes adding a catalytic amount of acid can improve the efficiency of the condensation. nih.gov

The yields of acylhydrazone formation are highly dependent on the specific aldehyde or ketone used. mdpi.com This variability is likely due to electronic and steric effects of the substituents on the carbonyl compound. For instance, in the synthesis of a series of acylhydrazones from iodobenzoic acid hydrazides, yields ranged from 51% to 91%. mdpi.com

Reactivity and Reaction Mechanisms of 4 Iodobenzohydrazide

Nucleophilic and Electrophilic Characteristics of the Hydrazide Moiety

The hydrazide moiety (-CONHNH₂) is an ambident functional group, meaning it possesses both nucleophilic and electrophilic centers. researchgate.netmdpi.com This dual reactivity makes it a versatile intermediate in the synthesis of various organic molecules, particularly heterocyclic compounds. mdpi.comresearchgate.net Hydrazide-hydrazone derivatives are noted as being extremely reactive intermediates due to their acidic NH proton, as well as their electrophilic and nucleophilic sites. mdpi.com

The primary nucleophilic character resides in the terminal amino group (-NH₂). The lone pair of electrons on the terminal nitrogen atom is readily available for attacking electron-deficient centers, such as the carbonyl carbon of aldehydes and ketones. This nucleophilicity is central to the formation of hydrazones. numberanalytics.com

Conversely, the electrophilic nature is centered on the carbonyl carbon atom. This carbon is bonded to a highly electronegative oxygen atom, which withdraws electron density, rendering the carbon susceptible to attack by nucleophiles. The hydrazide group can also be deprotonated by strong bases to form anions. soeagra.com

Table 1: Nucleophilic and Electrophilic Sites of the 4-Iodobenzohydrazide Moiety

| Moiety Component | Character | Reactive Site | Typical Reactions |

| Terminal Amino Group (-NH₂) | Nucleophilic | Terminal Nitrogen Atom | Condensation with carbonyl compounds (aldehydes/ketones) |

| Carbonyl Group (-C=O) | Electrophilic | Carbonyl Carbon Atom | Nucleophilic Acyl Substitution |

| Amide N-H | Acidic | Amide Hydrogen Atom | Deprotonation by strong bases soeagra.com |

Role of the Iodine Substituent in Aromatic Reactivity

The iodine atom attached to the benzene (B151609) ring significantly influences the molecule's reactivity in electrophilic aromatic substitution (EAS) reactions. Like other halogens, iodine exhibits a dual electronic effect:

Inductive Effect (-I): Iodine is more electronegative than carbon and therefore withdraws electron density from the aromatic ring via the sigma bond. This effect deactivates the ring, making it less reactive towards electrophiles compared to unsubstituted benzene. curlyarrows.com

Resonance Effect (+M): The lone pairs of electrons on the iodine atom can be delocalized into the pi-system of the benzene ring. This effect increases the electron density at the ortho and para positions.

Table 2: Comparison of Halogen Substituent Effects on Aromatic Rings

| Halogen | Electronegativity | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| Fluorine (F) | 3.98 | Strong -I | Weak +M | Deactivating | ortho-, para- |

| Chlorine (Cl) | 3.16 | Strong -I | Weak +M | Deactivating | ortho-, para- |

| Bromine (Br) | 2.96 | Moderate -I | Moderate +M | Deactivating | ortho-, para- |

| Iodine (I) | 2.66 | Weak -I | Strong +M | Deactivating curlyarrows.com | ortho-, para- |

Mechanistic Studies of Derivatization Reactions

The formation of hydrazones through the condensation of a hydrazide with an aldehyde or ketone is a cornerstone reaction in organic chemistry. numberanalytics.com The reaction between this compound and a carbonyl compound proceeds via a well-established acid-catalyzed nucleophilic addition-elimination mechanism. soeagra.com

The mechanism involves several key steps:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.com This forms a tetrahedral intermediate known as a carbinolamine or a zwitterionic intermediate where the nitrogen gains a positive charge and the oxygen a negative charge. soeagra.com

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom. numberanalytics.com This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen in the initial stage, making the carbonyl carbon more electrophilic.

Dehydration: The resulting intermediate contains a hydroxyl group, which is subsequently protonated (typically by the acid catalyst) to form a good leaving group, water (-OH₂⁺). soeagra.com

Elimination of Water: The elimination of a water molecule and subsequent deprotonation of the nitrogen atom leads to the formation of a stable C=N double bond, yielding the final hydrazone product. numberanalytics.comsoeagra.com The dehydration step is often the rate-determining step of the reaction. numberanalytics.com

This reaction is highly efficient and is a primary method for synthesizing hydrazide-hydrazone derivatives. researchgate.net

Aromatic hydrazides and their corresponding hydrazones can undergo various oxidative transformations. While the hydrazide moiety itself can be oxidized, a common reaction involves the oxidation of the hydrazone derivative. Hydrazones can be oxidized to form diazo compounds. soeagra.com

The oxidation of the iodine substituent itself is also a relevant transformation. The iodination of aromatic rings can be achieved by using an oxidizing agent, such as nitric acid or hydrogen peroxide, in the presence of I₂. curlyarrows.comlibretexts.org These agents oxidize I₂ to a more powerful electrophilic species, effectively I⁺, which then reacts with the aromatic ring. libretexts.org In the context of this compound, oxidative conditions could potentially lead to further iodination on the aromatic ring or reactions involving the hydrazide group, depending on the specific reagents and conditions employed.

Hydrazides and the hydrazones derived from them are excellent ligands in coordination chemistry. researchgate.netmdpi.com A metal complex consists of a central metal atom or ion bonded to one or more ligands. libretexts.org this compound can act as a bidentate ligand, coordinating to a metal ion through two donor sites: the carbonyl oxygen and the nitrogen atom of the terminal -NH₂ group. researchgate.net This chelation results in the formation of stable five-membered rings with the metal center.

The coordination number, which is the number of ligands attached to the central metal, and the nature of the metal ion and ligands determine the geometry of the resulting complex. numberanalytics.com Common geometries for coordination compounds include octahedral (coordination number 6), tetrahedral (coordination number 4), and square planar (coordination number 4). libretexts.orgnumberanalytics.com For example, copper(II) complexes with hydrazide-based ligands have been studied for their potential applications in materials science, such as in luminescent devices. vulcanchem.com The study of these metal complexes is significant, as they have applications in catalysis and medicine. numberanalytics.com

Table 3: Common Geometries in Metal Complex Formation

| Coordination Number | Geometry | Common Metal Ions |

| 4 | Tetrahedral | Zn(II), Fe(III) libretexts.org |

| 4 | Square Planar | Ni(II), Pd(II), Pt(II) numberanalytics.com |

| 6 | Octahedral | Co(III), Cr(III), Cu(II) libretexts.orgvulcanchem.com |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the proton (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: In the ¹H NMR spectrum of 4-Iodobenzohydrazide, the aromatic protons typically appear as two distinct doublets in the downfield region, a consequence of the symmetrical substitution pattern on the benzene (B151609) ring. The protons on the hydrazide moiety (-CONHNH₂) give rise to signals that can be influenced by the solvent and temperature due to hydrogen bonding and exchange phenomena. The -NH and -NH₂ protons generally appear as broad singlets.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. careerendeavour.com For this compound, the spectrum will show distinct signals for the carbonyl carbon, the iodine-bearing carbon, and the other aromatic carbons. careerendeavour.com The chemical shift of the carbonyl carbon is characteristically found in the downfield region (around 160-180 ppm). The carbon atom directly attached to the iodine will also have a specific chemical shift influenced by the halogen's electronegativity and size. The symmetry of the 1,4-disubstituted benzene ring results in fewer signals than the total number of aromatic carbons. In a typical ¹³C NMR spectrum of a related compound, 4-(trifluoromethyl)phenyl)-4-iodobenzohydrazide, the carbon signals were observed at specific chemical shifts (δ) in DMSO-d6, indicating the distinct electronic environment of each carbon atom. ppm.edu.pl

Interactive Data Table: Typical NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 7.5 - 8.0 | Doublet | Aromatic Protons (ortho to -CO) |

| ¹H | 7.6 - 8.1 | Doublet | Aromatic Protons (ortho to -I) |

| ¹H | 4.5 - 5.0 | Broad Singlet | -NH₂ |

| ¹H | 9.5 - 10.5 | Broad Singlet | -NH |

| ¹³C | ~165 | Singlet | Carbonyl Carbon (C=O) |

| ¹³C | ~95 | Singlet | Carbon-Iodine (C-I) |

| ¹³C | 128 - 138 | Doublet | Aromatic CH |

| ¹³C | 130 - 140 | Singlet | Quaternary Aromatic Carbon |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. pg.edu.pl The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional moieties.

Key IR absorptions for this compound include:

N-H Stretching: The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH) groups typically appear in the region of 3200-3400 cm⁻¹. Primary amines often show two bands in this region corresponding to symmetric and asymmetric stretching. libretexts.org

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the amide is a prominent feature, usually observed around 1640-1680 cm⁻¹. libretexts.orglibretexts.org

C-N Stretching: The C-N stretching vibration of the amide group is typically found in the range of 1200-1400 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

C-I Stretching: The carbon-iodine bond stretching vibration appears in the far-infrared region, typically below 600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Amide) | 3200-3400 | Medium to Strong |

| C=O Stretch (Amide I) | 1640-1680 | Strong |

| N-H Bend (Amide II) | 1550-1620 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |

| C-N Stretch | 1200-1400 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak [M]⁺ will be observed, confirming the molecular weight of the compound. The spectrum will also exhibit characteristic fragmentation patterns. Common fragment ions may result from the loss of the iodine atom, the hydrazide group, or other small molecules, providing further structural information. miamioh.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds with the same nominal mass. For instance, HRMS can differentiate C₇H₇IN₂O from other potential elemental compositions.

X-ray Diffraction Analysis (Single-Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. ugm.ac.id

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample of this compound. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification, to assess sample purity, and to determine the unit cell parameters of the crystal lattice. diva-portal.org

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net (for a related compound) |

| Space Group | P2₁/c | researchgate.net (for a related compound) |

| a (Å) | Data not available | |

| b (Å) | Data not available | |

| c (Å) | Data not available | |

| β (°) | Data not available | |

| V (ų) | Data not available | |

| Z | Data not available |

Chromatographic Techniques for Purity and Isomer Analysis (HPLC, TLC, GC-MS)

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of this compound and to analyze for the presence of any isomers. smtasmc.orgmicrobenotes.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of this compound. mdpi.com A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. mdpi.com A UV detector is often used to detect the compound as it elutes from the column, and the area of the peak corresponding to this compound is proportional to its concentration.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid qualitative technique for monitoring the progress of a reaction and assessing the purity of a sample. microbenotes.com A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. The retention factor (Rf) value of this compound can be used for its identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. slideshare.net While this compound itself may not be sufficiently volatile for direct GC analysis, it can be derivatized to increase its volatility. This technique is particularly useful for identifying and quantifying volatile impurities or isomers. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. msu.edu The absorption of light corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. uzh.ch

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the aromatic ring and the carbonyl group. The presence of the iodine atom and the hydrazide group can influence the position and intensity of these absorption maxima (λ_max). The spectrum can be used for quantitative analysis based on the Beer-Lambert law and to gain insights into the electronic structure of the molecule. For instance, the absorption spectrum of a related compound was used to determine the molar ratio of its components. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. wikipedia.org

For this compound, XPS can be used to:

Confirm Elemental Composition: XPS can detect the presence of carbon, nitrogen, oxygen, and iodine on the sample surface. carleton.edu

Determine Chemical States: High-resolution XPS spectra can reveal the chemical environment of each element. For example, the C 1s spectrum can be resolved into components corresponding to C-C/C-H, C-N, and C=O bonds. The N 1s spectrum can distinguish between the amine and amide nitrogen atoms. The I 3d spectrum will confirm the presence of iodine and its oxidation state. This technique is particularly powerful for studying surface modifications or degradation of the compound. carleton.edu

Applications of 4 Iodobenzohydrazide and Its Derivatives in Medicinal Chemistry and Biological Research

Antimicrobial Activities of 4-Iodobenzohydrazide-derived Acylhydrazones.mdpi.comnih.gov

Acylhydrazones derived from this compound are a class of compounds that have attracted considerable scientific interest due to their diverse biological activities. mdpi.com These compounds, characterized by the –CO–NH–N=CH– moiety, are synthesized through the condensation reaction of a carboxylic acid hydrazide with an aldehyde or ketone. mdpi.com The resulting derivatives have shown promising antibacterial and antifungal properties. mdpi.com The antimicrobial effect of acylhydrazones is often linked to the lipophilicity of the molecule and the nature of the substituents in the hydrazone portion of the compound. mdpi.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains, Including MRSA.mdpi.comresearchgate.net

Derivatives of this compound have exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com In particular, certain acylhydrazones of 4-iodobenzoic acid have shown potent bactericidal effects. mdpi.com

One study highlighted an acylhydrazone derivative of 4-iodobenzoic acid, compound 27 , as having the most significant and broad-spectrum action against all tested microorganisms. mdpi.com This compound demonstrated a notable inhibitory effect on the growth of Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 125 µg/mL. mdpi.com The Minimum Bactericidal Concentration (MBC) values for this compound were either the same as the MIC or two to four times higher (31.25–500 µg/mL), confirming its bactericidal effect. mdpi.com Another derivative, N-[(2-hydroxyphenyl)methylidene]-4-iodobenzohydrazide (23) , showed moderate to mild antimicrobial activity against Gram-positive bacteria with MIC values between 500–1000 µg/mL. mdpi.com

Furthermore, some newly synthesized acylhydrazones of 4-iodobenzoic acid have demonstrated beneficial antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical practice. nih.govresearchgate.net The antibacterial activity of these synthesized acylhydrazones was, in some instances, comparable or even superior to commercially available antibacterial agents used as references in the research. researchgate.net The presence of an iodine atom on the phenyl ring in the acylhydrazone structure has been suggested to be favorable for antimicrobial activity. mdpi.com

| Compound | Bacterial Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Acylhydrazone of 4-iodobenzoic acid (Compound 27 ) | Gram-positive bacteria | 31.25 - 125 | 31.25 - 500 | mdpi.com |

| N-[(2-hydroxyphenyl)methylidene]-4-iodobenzohydrazide (23 ) | Gram-positive bacteria | 500 - 1000 | >1000 | mdpi.com |

Antifungal Properties and Mechanism of Action.frontiersin.orguj.edu.plujmm.org.ua

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. frontiersin.orguj.edu.plujmm.org.ua Fungal infections represent a significant global health concern, and the emergence of resistance to existing antifungal agents necessitates the development of new therapeutic options. uj.edu.plujmm.org.ua

Research into novel hydrazide-hydrazones of 4-iodosalicylic acid revealed interesting antifungal properties against reference fungal strains belonging to Candida spp. researchgate.net Specifically, some of these hydrazide-hydrazones displayed a strong bactericidal effect against certain cocci and bacilli, with MIC values ranging from 7.81 to 15.62 µg/mL, and also showed activity against Candida species. researchgate.net

While the exact mechanism of action for the antifungal properties of many this compound derivatives is still under investigation, the structural features of acylhydrazones, including the –CO–NH–N= group and various substituents, are believed to play a crucial role in their pharmacological activity. nih.gov The development of pyrimidine (B1678525) derivatives containing an amide moiety has also yielded compounds with significant antifungal activity against various plant fungal diseases. frontiersin.org

| Compound/Derivative Class | Fungal Strain(s) | Activity/MIC (µg/mL) | Reference |

| Hydrazide-hydrazones of 4-iodosalicylic acid (Compounds 3-5 ) | Candida spp. | 7.81–15.62 | researchgate.net |

Anticancer and Cytotoxic Potentials of Derivatives.mdpi.comnih.govmdpi.com

The search for novel anticancer agents is a cornerstone of modern medicinal research, and derivatives of this compound have emerged as a promising area of investigation. researchgate.netnih.gov Several studies have explored the cytotoxic and antiproliferative activities of these compounds against various cancer cell lines. nih.govmdpi.commdpi.com

A series of novel benzenesulphonohydrazide derivatives were synthesized and tested for their antiproliferative activity against three tumor cell lines: 769-P (renal cell adenocarcinoma), HepG2 (human liver cancer), and NCI-H2170 (human squamous cell carcinoma of the lung). nih.gov One compound in this series demonstrated the highest cytotoxicity across all tumor cell lines and was highly selective. nih.gov Another compound showed even higher selectivity towards the tested cancer cells. nih.gov In the HepG2 cell line, one derivative exhibited an IC₅₀ value of 106.33 µM. nih.gov

Furthermore, a library of 1,4-dihydropyridine-based 1,2,3-triazole derivatives was synthesized and evaluated for cytotoxic potential on colorectal adenocarcinoma (Caco-2) cell lines. mdpi.com Many of these compounds displayed significant antiproliferative activity, with IC₅₀ values ranging from 0.63 ± 0.05 to 5.68 ± 0.14 µM. mdpi.com The most potent compound was found to be significantly more active against the Caco-2 cell line than the standard chemotherapeutic agents carboplatin, gemcitabine, and daunorubicin. mdpi.com

In another study, three series of acylhydrazones of 2-, 3-, or 4-iodobenzoic acid were synthesized and assessed for their cytotoxicity. mdpi.comresearchgate.net Significantly, the tested compounds did not show toxicity to normal cell lines. researchgate.net

| Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |

| Benzenesulphonohydrazide derivative (Compound 4 ) | HepG2 (human liver cancer) | 106.33 | nih.gov |

| 1,4-Dihydropyridine-based 1,2,3-triazole derivatives | Caco-2 (colorectal adenocarcinoma) | 0.63 ± 0.05 - 5.68 ± 0.14 | mdpi.com |

Antiviral Activities, Specifically Against Coxsackievirus B3.researchgate.netfrontiersin.orgnih.govfrontiersin.org

Coxsackievirus B3 (CVB3) is a significant human pathogen responsible for a range of diseases, including viral myocarditis, aseptic meningitis, and pancreatitis. nih.govfrontiersin.org The lack of approved antiviral therapies for CVB3 infections underscores the urgent need for new and effective treatments. researchgate.netnih.govfrontiersin.org Research has shown that derivatives of this compound hold promise as potent inhibitors of CVB3. frontiersin.orgnih.govfrontiersin.org

In one study, a class of iodobenzoyldiazenido-functionalized polyoxometalates (POMs) were synthesized from corresponding iodobenzoic hydrazides. nih.govfrontiersin.orgnih.gov Several of these compounds, including those derived from this compound (L3 and 3 ), demonstrated potent inhibitory activity against CVB3 with low in vitro cytotoxicity. researchgate.netfrontiersin.orgnih.govfrontiersin.org The covalent linkage of the iodobenzoyldiazenido components to the POMs was found to enhance the molecular inhibitory efficiency of the iodobenzohydrazides. researchgate.netfrontiersin.orgnih.govfrontiersin.org

The antiviral activity of these compounds was evaluated by their ability to inhibit virus-induced cytopathic effects. nih.govfrontiersin.org The results indicated that the tested compounds displayed moderate to good inhibitory activities against CVB3. nih.govfrontiersin.org Specifically, compounds L5 and 5 (derived from 2,3,5-triiodobenzohydrazide) exhibited potent anti-CVB3 activities, with EC₅₀ values of 13 µg/ml and 12 µg/ml, respectively. nih.govfrontiersin.org Their selectivity indices (SI) were 9.6 and 10.7, respectively, indicating more potent inhibitory activity against CVB3 than the positive control, ribavirin (B1680618) (EC₅₀ = 24.7 µg/ml, SI = 8.3). nih.govfrontiersin.org

| Compound/Derivative | Virus | EC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |

| 2,3,5-triiodobenzohydrazide derivative (L5 ) | Coxsackievirus B3 | 13 | 9.6 | nih.govfrontiersin.org |

| Iodobenzoyldiazenido-functionalized POM from 2,3,5-triiodobenzohydrazide (5 ) | Coxsackievirus B3 | 12 | 10.7 | nih.govfrontiersin.org |

| Ribavirin (Positive Control) | Coxsackievirus B3 | 24.7 | 8.3 | nih.govfrontiersin.org |

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition.researchgate.netmdpi.comresearchgate.net

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial in the management of neurodegenerative diseases like Alzheimer's disease, where there is a deficiency of the neurotransmitter acetylcholine. chula.ac.th Hydrazide-hydrazone derivatives have been investigated as potential inhibitors of these enzymes. researchgate.netmdpi.comresearchgate.net

A study on hydrazones derived from 4-(trifluoromethyl)benzohydrazide demonstrated their ability to inhibit both AChE and BuChE. mdpi.comresearchgate.net These hydrazide-hydrazones produced a dual inhibition of both cholinesterase enzymes with IC₅₀ values ranging from 46.8–137.7 µM for AChE and 19.1–881.1 µM for BuChE. mdpi.comresearchgate.net The majority of these compounds were found to be more potent inhibitors of AChE. mdpi.comresearchgate.net The synthesis of these compounds was based on a procedure previously described for this compound. researchgate.netmdpi.com

Another investigation into novel benzohydrazide (B10538) derivatives as cholinesterase inhibitors also yielded promising results. mdpi.com Some of these compounds exhibited lower IC₅₀ values for AChE than the clinically used drug rivastigmine. researchgate.net The study found that positional isomers of 4-substituted benzohydrazides were more selective towards AChE. mdpi.com In the case of BuChE inhibition, the IC₅₀ values were in a wider range of 22.31 to over 500 µM. mdpi.com

| Derivative Class | Enzyme | IC₅₀ Range (µM) | Reference |

| Hydrazones of 4-(trifluoromethyl)benzohydrazide | AChE | 46.8 - 137.7 | mdpi.comresearchgate.net |

| Hydrazones of 4-(trifluoromethyl)benzohydrazide | BuChE | 19.1 - 881.1 | mdpi.comresearchgate.net |

| N-tridecyl derivatives of 4-substituted benzohydrazides | BuChE | 22.31 - 88.68 | mdpi.com |

Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862). Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. Research has shown that hydrazide-hydrazone derivatives can act as inhibitors of cholinesterases, another class of enzymes involved in neurotransmission. mdpi.com For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 values in the micromolar range. mdpi.com While direct evidence for this compound derivatives as potent MAO inhibitors is not detailed in the provided results, the documented activity of structurally similar compounds against other enzymes in the nervous system suggests that this is a viable and potentially fruitful area of investigation.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a process that can contribute to the pathogenesis of infections caused by bacteria such as Helicobacter pylori and Proteus mirabilis. tourturf.comresearchgate.net The inhibition of urease is a key strategy in the management of these infections. plos.org Studies have demonstrated that benzohydrazide derivatives can be potent urease inhibitors. researchgate.netmdpi.com For example, a series of N'-benzylidene-4-tert-butylbenzohydrazide derivatives showed good inhibitory activities, with some compounds being more active than the standard inhibitor thiourea. mdpi.com

Notably, while this compound itself was found to be inactive as a urease inhibitor, its oxovanadium(IV) complex demonstrated potent inhibitory activity. researchgate.net This highlights the potential for metal complexation to enhance the biological activity of these compounds. The structure-activity relationship (SAR) studies of various hydrazone derivatives have revealed that the nature and position of substituents on the aromatic rings significantly influence their urease inhibitory potential. researchgate.netresearchgate.netfrontiersin.org For instance, the presence of electron-donating groups on the phenyl ring has been shown to enhance enzyme inhibition. mdpi.com

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| N'-benzylidene-4-tert-butylbenzohydrazide derivatives | Urease | 13.33 ± 0.58–251.74 ± 6.82 µM | mdpi.com |

| This compound | Urease | Inactive | researchgate.net |

| Oxovanadium(IV) complex of this compound | Urease | Potent inhibitor | researchgate.net |

| Furan (B31954) chalcone (B49325) derivatives | Urease | 16.13 ± 2.45 µM (for compound 4h) | researchgate.net |

| Imidazothiazole derivatives | Urease | 2.94 ± 0.05 μM (for compound 2c) | plos.org |

Antioxidant Properties of Hydrazide Derivatives

Reactive oxygen species (ROS) are highly reactive molecules that can cause oxidative damage to cells, contributing to aging and various diseases. Antioxidants are compounds that can neutralize these harmful ROS. researchgate.net Hydrazide derivatives have been extensively studied for their antioxidant properties. researchgate.netnih.govpensoft.netajol.infonih.gov The antioxidant activity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govpensoft.netnih.govmdpi.com

Several studies have shown that the antioxidant capacity of hydrazide derivatives is influenced by their chemical structure. mdpi.com For instance, the presence of hydroxyl groups on the benzylidene portion of the molecule often leads to enhanced radical scavenging activity. ajol.infomdpi.com In a study of coumarin-hydroxybenzohydrazide hybrids, it was found that the presence of adjacent hydroxyl groups significantly contributed to their antioxidant properties. mdpi.com Similarly, for a series of 4-hydrazinobenzoic acid derivatives, various substitutions on the parent structure resulted in increased radical scavenging activity. nih.gov The mechanism of antioxidant action for these compounds is believed to involve hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov

| Derivative Class | Antioxidant Assay | Key Findings | Reference(s) |

| Substituted N'-benzoylhydrazones | DPPH and Hydroxyl radical scavenging | IC50 values ranged from 0.13 to 22.87 mg/L for DPPH. | ajol.info |

| Hydrazide-containing fused azaisocytosines | DPPH and H2O2 scavenging | Some derivatives showed better or comparable antioxidant potential to known antioxidants. | nih.gov |

| Hydroxybenzylidene hydrazines | DPPH, GOR, and ABTS radical scavenging | Compounds with three hydroxyl groups were the most effective scavengers. | mdpi.com |

| 4-Hydrazinobenzoic acid derivatives | DPPH, ABTS, FRAP | Substitutions on the parent compound increased radical scavenging activity. | nih.gov |

| Coumarin-hydroxybenzohydrazide hybrids | Radical scavenging against various species | Presence of adjacent hydroxyl groups enhanced antioxidant properties. | mdpi.com |

Pharmacological Potentials and Structure-Activity Relationship (SAR) Studies

The pharmacological potential of this compound derivatives is broad, encompassing antimicrobial, anticancer, and anti-inflammatory activities, among others. researchgate.netderpharmachemica.comnih.govmdpi.com The biological activity of these compounds is intrinsically linked to their molecular structure, and understanding the structure-activity relationships (SAR) is crucial for the design of more potent and selective therapeutic agents.

The type and position of substituents on the benzohydrazide scaffold play a pivotal role in determining the biological activity of the resulting derivatives. nih.govpreprints.orgjyoungpharm.orgreddit.com The azomethine group (-NH–N=CH-) is a key pharmacophore in hydrazide-hydrazone derivatives, contributing to their diverse pharmacological properties. mdpi.com

The introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. ashp.orgreachemchemicals.com For example, in a series of iodinated salicylhydrazone derivatives, the presence of electron-withdrawing groups like halogens was found to enhance their α-glucosidase inhibitory activity. preprints.org Specifically, compounds with a bromine or fluorine substituent exhibited high activity. preprints.org Conversely, for urease inhibition by N'-benzylidene-4-tert-butylbenzohydrazide derivatives, electron-donating groups on the phenyl ring were found to have a more significant positive influence on enzyme inhibition. mdpi.com

Studies on antimicrobial activity have also highlighted the importance of substituents. In one study, a hydrazide-hydrazone derivative with a furan ring showed good antimicrobial and antioxidant activity. derpharmachemica.com The presence of an iodine atom in the structure of acylhydrazones has also been found to be favorable for antimicrobial activity. mdpi.comresearchgate.net

Lipophilicity, often quantified by the partition coefficient (log P), is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its interaction with biological targets. For antimicrobial agents, lipophilicity plays a crucial role in their ability to penetrate the cell membranes of microorganisms.

Several studies have established a correlation between the lipophilicity of hydrazone derivatives and their antimicrobial activity. mdpi.commdpi.comresearchgate.net An increase in the lipophilicity of acylhydrazones is often associated with an increase in their antibacterial activity. mdpi.comresearchgate.net This is because a more lipophilic compound can more easily traverse the lipid-rich bacterial cell wall and membrane to reach its intracellular target.

Mechanistic Insights into Biological Targets and Modes of Action

The therapeutic potential of this compound and its derivatives stems from their ability to interact with a variety of biological targets, leading to the modulation of key cellular processes. Research into the mechanistic underpinnings of these interactions has revealed specific molecular targets and modes of action, providing a rationale for their observed biological activities.

A significant area of investigation has been the role of this compound derivatives as enzyme inhibitors. Notably, iodinated hydrazide-hydrazones have emerged as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the regulation of neurotransmitter levels. researchgate.net Molecular docking studies have elucidated that these compounds engage in non-covalent interactions within the active sites of both AChE and BuChE. researchgate.net For instance, 4-(trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide has been shown to induce mixed-type inhibition of AChE. nih.gov The ability of these derivatives to cross the blood-brain barrier, as suggested by computational models, further enhances their potential as therapeutic agents for neurological disorders characterized by cholinergic deficits. researchgate.net

Another important biological target for this compound derivatives is DNA gyrase, an essential bacterial enzyme involved in DNA replication. mdpi.com The inhibition of this enzyme disrupts bacterial DNA synthesis, ultimately leading to cell death. mdpi.com Hydrazide-hydrazone derivatives, including those synthesized from 2-hydroxy-4-iodobenzohydrazide (B13451716), have demonstrated significant bactericidal effects, which are attributed to their ability to compromise the integrity of the microbial cell wall and cell membrane. mdpi.com

In the realm of oncology, derivatives of iodobenzohydrazide have shown promise as antimitotic agents. A notable example is N′-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-iodobenzohydrazide (NP-10), which induces mitotic arrest in cancer cells. researchgate.net Affinity purification-mass spectrometry has identified mitosis-associated proteins, specifically nucleoporin 155 (NUP155) and importin β, as potential interacting partners of NP-10. researchgate.net This interaction appears to be crucial for the compound's ability to halt cell cycle progression at the mitotic phase.

Furthermore, iodobenzohydrazide derivatives have been explored for their antiviral properties. Iodobenzoyldiazenido-functionalized polyoxometalates have exhibited potent inhibitory activity against Coxsackievirus B3 (CVB3). frontiersin.orgnih.gov The covalent attachment of the iodobenzohydrazide moiety to the polyoxometalate core appears to enhance the molecule's antiviral efficacy. frontiersin.orgnih.gov While the precise mechanism is still under investigation, it is hypothesized that these compounds may interfere with viral entry or replication processes.

The versatility of the this compound scaffold is also evident in its derivatives' ability to inhibit other enzymes, such as carbonic anhydrases. Bioorganometallic hydrazone derivatives of benzenesulphonamides have been shown to effectively inhibit various human carbonic anhydrase isoforms, including hCA I, II, and XII. nih.gov

The table below summarizes the key biological targets and modes of action for various this compound derivatives.

| Derivative Class | Biological Target(s) | Mode of Action | Biological Effect |

| Iodinated Hydrazide-Hydrazones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Dual, non-covalent inhibition of the active site | Neurotransmitter modulation |

| 2-Hydroxy-4-iodobenzohydrazide Hydrazones | DNA Gyrase, Microbial Cell Wall/Membrane | Inhibition of DNA synthesis, disruption of cell wall integrity | Bactericidal |

| N′-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-iodobenzohydrazide (NP-10) | NUP155, Importin β | Interaction with mitosis-associated factors | Mitotic arrest in cancer cells |

| Iodobenzoyldiazenido-functionalized Polyoxometalates | Coxsackievirus B3 (CVB3) | Inhibition of viral activity | Antiviral |

| Bioorganometallic Hydrazone Derivatives | Carbonic Anhydrase (hCA I, II, XII) | Enzyme inhibition | Physiological modulation |

Radiopharmaceutical Development and Imaging Agents

The inherent chemical properties of this compound, particularly the presence of an iodine atom on the phenyl ring, make it an attractive scaffold for the development of radiopharmaceuticals and molecular imaging agents. The stable iodine atom can be readily substituted with a radioactive isotope of iodine, such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), or Iodine-131 (¹³¹I), through established radioiodination techniques. nih.govnih.gov This process allows for the creation of radiolabeled molecules that can be traced in vivo using imaging modalities like Single Photon Emission Computed Tomography (SPECT). nih.gov

The development of a radiopharmaceutical agent typically involves the conjugation of a targeting molecule to a radionuclide, often via a chelator or linker. nih.govmdpi.com The this compound moiety can serve as the core of the targeting molecule, with its derivatives designed to have high affinity and selectivity for specific biological targets, such as receptors or enzymes that are overexpressed in diseased tissues.

A compelling application of radioiodinated this compound derivatives is in the imaging of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. Research has demonstrated that radioiodinated 1,3,4-oxadiazole (B1194373) derivatives synthesized from this compound exhibit a strong binding affinity for Aβ aggregates. niph.go.jp For example, [¹²⁵I]-labeled DPOD (2-(4-dimethylaminophenyl)-5-(4-iodophenyl)-1,3,4-oxadiazole) derivatives have shown promise in preclinical studies. niph.go.jp Similarly, radioiodinated chalcone derivatives have been developed for the same purpose, highlighting the utility of the radioiodophenyl group in designing brain imaging agents. mdpi.com

The principle of using radioiodinated aromatic compounds for in vivo imaging is well-established. For instance, meta-iodobenzylguanidine (MIBG), a norepinephrine analog, is radiolabeled with iodine isotopes and used for the scintigraphy of neuroendocrine tumors and for cardiac imaging. nih.gov The development of radioiodinated 1-substituted-4-phenylpiperazines as potential brain imaging agents further underscores the feasibility of this approach. nih.gov

The table below presents examples of radiolabeled compounds, including those derived from or analogous to this compound, that have been investigated for imaging applications.

| Radiotracer | Radionuclide | Targeting Moiety | Intended Application |

| [¹²⁵I]-DPOD derivatives | ¹²⁵I | 1,3,4-Oxadiazole derived from this compound | Imaging of β-Amyloid Plaques |

| [¹²⁵I]-Labeled Chalcones | ¹²⁵I | Chalcone | Imaging of β-Amyloid Plaques |

| [¹²³I/¹³¹I]-MIBG | ¹²³I, ¹³¹I | Benzylguanidine | Neuroendocrine Tumor and Cardiac Imaging |

| [¹²⁵I]-Labeled Phenylpiperazines | ¹²⁵I | 1-substituted-4-phenylpiperazine | Brain Imaging |

The continued exploration of this compound as a versatile scaffold in radiopharmaceutical chemistry holds significant potential for the development of novel diagnostic and theranostic agents for a range of diseases.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between a ligand, such as 4-iodobenzohydrazide, and its biological target, typically a protein. researchgate.net The strength of this interaction is known as binding affinity. malvernpanalytical.com

The primary goal of molecular docking is to identify the most likely binding mode of a ligand and to estimate the binding affinity. A lower binding energy value indicates a more stable and favorable interaction between the ligand and the target. This binding is influenced by non-covalent forces like hydrogen bonding, electrostatic interactions, and hydrophobic interactions. malvernpanalytical.com

In studies involving derivatives of this compound, molecular docking has been used to explore their binding modes within the active sites of various enzymes. For instance, docking studies on N'-(2-(2,4-Dichlorophenoxy)acetyl)-4-iodobenzohydrazide have been performed to understand its herbicidal activity. researchgate.net Similarly, derivatives of this compound have been docked into the active sites of enzymes like enoyl ACP reductase and dihydrofolate reductase to investigate their potential as antibacterial agents. mdpi.com These simulations help in rationalizing the observed biological activities and guide the design of new, more potent compounds.

| Interaction Type | Description | Typical Atoms Involved |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | H, O, N |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | C, S |

| Electrostatic Interactions (Salt Bridges) | An attractive force between oppositely charged ions. | Charged amino acid residues (e.g., Asp, Glu, Lys, Arg) |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Aromatic rings (e.g., in Phe, Tyr, Trp) |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. nih.gov | I, Br, Cl, F with O, N, S nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.gov The general form of a QSAR model is:

Biological Activity = f(molecular descriptors) taylorfrancis.com

These molecular descriptors are numerical representations of the physicochemical properties of the molecules. wikipedia.org QSAR helps in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. spu.edu.sy

3D-QSAR extends this concept by considering the three-dimensional properties of the molecules. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. nih.gov These models generate 3D contour maps that visualize the regions around a molecule where certain properties (e.g., steric, electrostatic) are favorable or unfavorable for activity.

For derivatives of this compound, 3D-QSAR studies have been conducted to understand the structural requirements for their herbicidal activity. researchgate.netmdpi.com In one such study, a CoMFA model was developed for a series of N,N'-diacylhydrazines, including a this compound derivative. researchgate.net The model revealed that both steric and electronic fields play a significant role in their herbicidal effects. mdpi.com Specifically, the analysis of the contour maps indicated that bulky substituents and electropositive groups at certain positions could enhance the activity.

| Parameter | Description | Desirable Value |

|---|---|---|

| r² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by leave-one-out cross-validation. | > 0.5 nih.gov |

| r²_pred (Predictive r² for test set) | A measure of the predictive ability of the model for an external test set. | Close to q² and r² |

| F-value | A statistical test to assess the overall significance of the regression model. | High value |

| Standard Error of Estimate (SEE) | A measure of the accuracy of the predictions. | Low value |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orguni-graz.at It is a powerful tool for calculating various molecular properties, including optimized geometry, electronic energies, and reactivity descriptors. materialssquare.comnih.gov DFT calculations are based on the principle that the energy of a molecule is a functional of its electron density. wikipedia.orgresearchgate.net

DFT studies on this compound and its derivatives can provide insights into their electronic properties, which are crucial for understanding their reactivity and interactions with biological targets. For example, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help in predicting the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. ktu.lt

Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps are valuable for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. stanford.edumatlantis.com By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational changes and binding dynamics of a ligand-protein complex. volkamerlab.orgbonvinlab.org These simulations are particularly useful for understanding the flexibility of both the ligand and the target, which is often not fully captured by static docking methods. volkamerlab.org